molecular formula C20H25N3O3S B2393856 Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate CAS No. 1207019-24-6

Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate

Cat. No.: B2393856
CAS No.: 1207019-24-6
M. Wt: 387.5
InChI Key: AXYMYPDKJICCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound features a thiazole ring, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then coupled with an acetamido group through an amide bond formation reaction, often using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole-acetamido intermediate reacts with ethyl piperidine-1-carboxylate under basic conditions. The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl groups or the thiazole ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (amines, alcohols); reactions are performed in polar aprotic solvents like dimethylformamide or acetonitrile, often at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives, alcohols from ester reduction.

    Substitution: Amides, ethers, or other substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Comparison with Similar Compounds

Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate can be compared with other thiazole and piperidine derivatives:

    Similar Compounds: Thiazole derivatives like 2-aminothiazole, 2-mercaptothiazole; Piperidine derivatives like piperidine-4-carboxylic acid, 1-benzylpiperidine.

    Uniqueness: The combination of the thiazole and piperidine rings in a single molecule provides a unique scaffold that can exhibit a broad range of biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for drug development.

Properties

IUPAC Name

ethyl 4-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-26-20(25)23-11-9-16(10-12-23)22-18(24)13-17-14(2)21-19(27-17)15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYMYPDKJICCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.